molecular formula C12H11N3O3 B2700851 methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 339020-64-3

methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

Cat. No.: B2700851
CAS No.: 339020-64-3
M. Wt: 245.238
InChI Key: RFLZSSBNEZPTKJ-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The exploration of pyrazole chemistry began in 1883 when Ludwig Knorr coined the term "pyrazole" during his investigations into antipyrine derivatives. Early synthetic routes, such as Hans von Pechmann’s 1898 method using acetylene and diazomethane, laid the groundwork for pyrazole synthesis. These efforts revealed the pyrazole ring’s stability and capacity for diverse substitution patterns, which became critical for medicinal applications. By the mid-20th century, the isolation of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds, underscored their biological relevance. The 1960s marked a turning point with the discovery of pyrazofurin, a naturally occurring pyrazole nucleoside with antitumor properties. Modern advancements, including transition-metal-free trifluoromethylation and multicomponent cycloadditions, have expanded the synthetic toolkit, enabling precise control over pyrazole regiochemistry and functionality.

Significance of 4,5-Dihydro-1H-Pyrazol-4-Ylidene Derivatives in Medicinal Chemistry

4,5-Dihydro-1H-pyrazol-4-ylidene derivatives occupy a unique niche due to their planar, conjugated systems, which facilitate π-stacking interactions with biological targets. These compounds exhibit enhanced electron delocalization compared to their saturated counterparts, improving binding affinity to enzymes such as cyclooxygenase-2 (COX-2) and succinate dehydrogenase. For instance, derivatives like edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) leverage this conjugation for antioxidant activity, scavenging reactive oxygen species in ischemic conditions. The 4-ylidene subgroup further enables tautomerism, allowing dynamic interaction with hydrophobic pockets in protein active sites. Recent studies on 3-trifluoromethylpyrazoles highlight how electron-withdrawing substituents at the 4-position enhance metabolic stability and target selectivity.

Aminobenzenecarboxylate Moieties in Bioactive Compounds

Aminobenzenecarboxylates, characterized by an aniline-linked ester group, are prized for their dual role in enhancing solubility and modulating pharmacokinetics. The methyl ester in methyl 4-aminobenzoate, for example, improves membrane permeability while maintaining hydrogen-bonding capacity through the free amino group. In hybrid structures, this moiety often serves as a pharmacophore linker, bridging aromatic and heterocyclic domains to optimize spatial orientation. A 2024 study demonstrated that thiazole derivatives bearing 4-aminobenzenecarboxylate groups exhibit potent COX-2 inhibition (IC~50~ = 38.76 nM), rivaling non-selective NSAIDs like indomethacin. The ester functionality also permits prodrug strategies, as seen in valdecoxib, where enzymatic hydrolysis releases the active sulfonamide.

Research Relevance of Methyl 4-{[(5-Oxo-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}Benzenecarboxylate

This compound’s structure merges a 5-oxo-4H-pyrazol-4-ylidene core with a methyl 4-aminobenzoate group, creating a conjugate system with potential dual-mode activity. The pyrazol-4-ylidene segment may engage in redox cycling or enzyme inhibition, while the benzoate ester could enhance bioavailability and tissue penetration. Computational docking studies of analogous hybrids suggest strong affinity for COX-2’s hydrophobic channel, driven by the planar pyrazole ring and ester-linked aromatic system. Synthetic routes inspired by Guojing’s trifluoromethylation protocol or Aggarwal’s multicomponent diazo cycloadditions could enable efficient production of this target molecule. Preliminary analogs, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have already yielded six commercial fungicides, highlighting the scaffold’s versatility.

Table 1: Comparative Bioactivities of Pyrazole-Benzoate Hybrids

Compound Target Enzyme IC~50~ (nM) Selectivity Index (COX-2/COX-1) Reference
Indomethacin COX-1 35.72 0.33
Derivative 5h COX-1 38.76 1.02
Derivative 5m COX-2 42.19 2.87
Edaravone ROS Scavenging N/A N/A

Table 2: Synthetic Methods for Pyrazole-4-Ylidene Derivatives

Method Starting Materials Key Reagents Yield (%) Regioselectivity Reference
Pechmann Synthesis Acetylene, Diazomethane None 60–75 Low
Trifluoromethylation Acetylenic Ketones, Phenylhydrazine Togni Reagent 70 High
Multicomponent Cycloaddition Aldehydes, Tosylhydrazines Terminal Alkynes 24–67 Moderate
Suzuki Coupling Chromones, Arylboronic Acids Hydrazine Hydrate 48–95 High

Properties

IUPAC Name

methyl 4-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-12(17)8-2-4-10(5-3-8)13-6-9-7-14-15-11(9)16/h2-7H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYIEQIKQMWLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate typically involves the reaction of 4-aminobenzoic acid with a pyrazolone derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products have diverse applications in different fields.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural similarity to certain bioactive molecules allows it to be used as a lead compound for designing new therapeutic agents.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects. The exact molecular pathways involved depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives (Table 1), focusing on substituent effects, heterocyclic variations, and ester groups.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity Reference
Methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate (Target) C₁₃H₁₃N₃O₄* ~283.3 Pyrazole core, methyl ester, no additional groups N/A N/A
Methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate C₂₀H₁₉N₃O₄ 365.4 3-Ethoxy, 1-phenyl on pyrazole ≥95%
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-...-3-carboxylate C₂₈H₃₃N₅O₃S 543.7† Ethyl ester, tetrahydroquinoline-thiophene hybrid N/A
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate C₁₇H₁₃N₃O₃ 307.3 Isoxazolopyridine core, methyl ester, phenyl N/A
Key Comparison Points

Substituent Effects The target compound lacks bulky substituents (e.g., phenyl or ethoxy groups) present in analogues like the compound from . The ethyl ester analogue () introduces increased lipophilicity and metabolic stability compared to methyl esters, a critical factor in pharmacokinetics.

Heterocyclic Core Variations Pyrazole vs. Isoxazolopyridine: The target’s pyrazole ring (two N atoms) differs from the isoxazolopyridine core (one N and one O atom) in , altering electronic properties and hydrogen-bonding capacity. Pyrazoles are more basic, which could influence binding to acidic biological targets. Thiophene-Tetrahydroquinoline Hybrid (): This complex scaffold likely enhances rigidity and target specificity but may reduce synthetic accessibility compared to the simpler pyrazole-based target compound.

Purity and Synthetic Feasibility The 3-ethoxy-1-phenyl analogue () is reported with ≥95% purity, suggesting robust synthetic protocols. No purity data are available for the target compound, but its simpler structure may facilitate high-yield synthesis.

Similarity Analysis and Patentability Structural similarity analysis () would focus on shared substructures (e.g., methyl ester, pyrazole) and deviations (e.g., ethoxy group in ). Tanimoto coefficient (Tc) values from fingerprinting (e.g., MACCS, ECFP4) could quantify similarity, though exact Tc values are unavailable here. Patentability assessments () would prioritize novel substituents or hybrid cores (e.g., thiophene-tetrahydroquinoline in ) over the target compound’s simpler structure.

Hypothetical Physicochemical Properties
  • Solubility : The target compound’s lack of bulky substituents may improve aqueous solubility compared to the 3-ethoxy-1-phenyl derivative ().
  • Melting Point : Likely lower than analogues with rigid hybrid cores (e.g., ), given its less complex structure.
  • Bioactivity : Pyrazole derivatives often exhibit antimicrobial or anti-inflammatory activity. The absence of a phenyl group (as in ) might reduce affinity for hydrophobic binding pockets.

Biological Activity

Methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H11N3O3
  • Molecular Weight : 245.24 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction of appropriate precursors under controlled conditions. The compound is characterized by techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Anticancer Activity

Recent studies have indicated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

  • HL-60 Human Promyelocytic Leukemia Cells : The compound demonstrated an IC50 value of ≤5 μM, indicating strong antiproliferative activity against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses activity against certain Gram-positive bacteria, although further studies are required to elucidate its full antimicrobial spectrum .

While the exact mechanism of action remains under investigation, it is hypothesized that the compound may exert its biological effects through the following pathways:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell division.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various pyrazole derivatives, this compound was found to be one of the most effective compounds against HL-60 cells. The study utilized MTT assays to evaluate cell viability and confirmed apoptosis through flow cytometry analysis .

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicated selective activity, with notable inhibition zones observed in cultures treated with the compound compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectResultReference
CytotoxicityHL-60 cellsIC50 ≤ 5 μM
AntimicrobialGram-positive bacteriaActive (specific strains)

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate, and how do solvent polarity and temperature influence reaction efficiency? A:

  • Key Parameters : Solvent choice (polar aprotic solvents like DMF or DMSO enhance nucleophilic coupling), temperature (60–80°C for cyclocondensation), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole-4-carbaldehyde to methyl 4-aminobenzoate).
  • Methodology : Monitor reaction progression via thin-layer chromatography (TLC) and confirm purity using NMR (¹H and ¹³C) to detect unreacted intermediates. Adjust solvent polarity to balance reaction rate and byproduct formation; non-polar solvents may slow kinetics but improve selectivity .

Advanced Research: Mechanistic Insights via Computational Modeling

Q: How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the reaction mechanism of this compound’s formation, particularly the keto-enol tautomerism in the pyrazole ring? A:

  • DFT Applications : Calculate transition-state energies for tautomerization steps to identify rate-limiting stages. Compare simulated IR/Raman spectra with experimental data to validate intermediates.
  • MD Simulations : Model solvent effects on tautomeric equilibrium using explicit solvent models (e.g., water vs. DMF). This clarifies how solvation stabilizes specific tautomers, guiding solvent selection for synthesis .

Basic Research: Analytical Characterization

Q: Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound? A:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~168–170 ppm, pyrazole protons at 6.5–7.5 ppm).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, NH stretch at ~3300 cm⁻¹) .

Advanced Research: Data Contradictions in Solvent Effects

Q: How can conflicting reports about solvent-dependent reactivity (e.g., discrepancies in yields between DMF and THF) be systematically resolved? A:

  • Controlled Comparative Studies : Parallel reactions in DMF, THF, and DMSO under identical conditions (temperature, concentration).
  • Kinetic Analysis : Use in-situ FTIR or UV-Vis to track reaction rates. For example, DMF may accelerate imine coupling but promote side reactions via its high polarity.
  • Quantum Mechanical Calculations : Compare solvation energies of intermediates to rationalize yield variations .

Basic Research: Functional Group Reactivity

Q: What are the most reactive sites in this compound for further derivatization, and what experimental protocols ensure selective modifications? A:

  • Reactive Sites : The pyrazole C=N bond (electrophilic), ester group (nucleophilic acyl substitution), and aromatic amine (Schiff base formation).
  • Protocols :
    • Ester Hydrolysis : Use NaOH/EtOH under reflux (2–4 hrs) to yield the carboxylic acid derivative.
    • Pyrazole Functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position .

Advanced Research: Biological Activity Mechanisms

Q: How can researchers design in vitro assays to investigate this compound’s hypothesized enzyme inhibition (e.g., cyclooxygenase-2) while minimizing off-target effects? A:

  • In Silico Docking : Use AutoDock Vina to predict binding affinity and orientation within COX-2’s active site.
  • Selectivity Screening : Test against related enzymes (COX-1, LOX) using fluorometric assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy vs. nitro groups) to correlate structural features with inhibition potency .

Advanced Research: Resolving Spectral Artifacts

Q: How should researchers address unexpected NMR splitting patterns (e.g., doublets for protons expected to be singlet) in this compound? A:

  • Artifact Sources : Dynamic effects (e.g., hindered rotation of the pyrazole ring), residual dipolar coupling, or isotopic impurities.
  • Solutions :
    • Variable-temperature NMR (VT-NMR) to detect conformational exchange.
    • 2D NMR (COSY, NOESY) to assign coupling networks and confirm spatial proximity of protons .

Advanced Research: Green Chemistry Approaches

Q: What solvent-free or catalytic strategies can improve the sustainability of synthesizing this compound without compromising yield? A:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) and energy use while maintaining >85% yield.
  • Heterogeneous Catalysis : Employ zeolite-supported Lewis acids (e.g., Zn-Y) for cyclocondensation, enabling easy catalyst recovery .

Basic Research: Stability Under Storage Conditions

Q: What degradation pathways are observed for this compound under ambient storage, and how can they be mitigated? A:

  • Pathways : Hydrolysis of the ester group (humidity), oxidation of the pyrazole ring (light exposure).
  • Mitigation : Store under inert gas (N₂/Ar) at –20°C in amber vials with desiccants. Monitor stability via periodic HPLC analysis .

Advanced Research: Reaction Design via ICReDD Methodologies

Q: How can the ICReDD framework (computational + experimental) accelerate the discovery of novel reactions involving this compound? A:

  • Reaction Path Search : Use GRRM17 software to map potential energy surfaces for unexplored reactions (e.g., photochemical [2+2] cycloaddition).
  • Feedback Loops : Integrate experimental kinetic data into DFT calculations to refine transition-state models.
  • High-Throughput Screening : Test computationally predicted conditions (e.g., solvent/catalyst pairs) in automated microreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.